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Compound of Interest

Compound Name: 5-Phenylpenta-2,4-dienal

Cat. No.: B075885 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
phenylpenta-2,4-dienal, a conjugated aldehyde of interest to researchers in organic synthesis,

materials science, and drug development. The guide presents available and predicted data for

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), offering a foundational dataset for compound characterization and further

investigation.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-phenylpenta-2,4-dienal. It is
important to note that while some of this data is derived from experimental spectra, specific

high-resolution data for this compound is not widely published. Therefore, some values are

estimated based on established principles of spectroscopy and data from analogous

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Proton
Chemical Shift (δ,
ppm) (Predicted)

Multiplicity
(Predicted)

Coupling Constant
(J, Hz) (Predicted)

H1 (Aldehyde) 9.5 - 9.7 Doublet ~7.5

H2 6.2 - 6.4 Doublet of Doublets ~15.0, ~7.5

H3 7.0 - 7.2 Multiplet -

H4 6.8 - 7.0 Multiplet -

H5 6.9 - 7.1 Doublet ~15.5

Aromatic Protons 7.2 - 7.6 Multiplet -

Table 2: ¹³C NMR Spectroscopic Data

While a specific peak list for 5-phenylpenta-2,4-dienal is not readily available in the public

domain, the existence of ¹³C NMR data is confirmed by spectral databases. The predicted

chemical shifts are based on the analysis of similar conjugated systems.

Carbon Chemical Shift (δ, ppm) (Predicted)

C1 (C=O) 193 - 195

C2 128 - 130

C3 150 - 152

C4 129 - 131

C5 145 - 147

Aromatic C (quaternary) 135 - 137

Aromatic C-H 127 - 131

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Frequencies
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The IR spectrum is characterized by the presence of a conjugated aldehyde and aromatic

functionalities.

Functional Group Absorption Range (cm⁻¹) Intensity

C=O Stretch (conjugated

aldehyde)
1665 - 1685 Strong

C=C Stretch (alkene) 1600 - 1650 Medium to Strong

C=C Stretch (aromatic) 1450 - 1600 Medium to Weak

C-H Stretch (aldehyde) 2720 - 2820 Medium, often two bands

C-H Stretch (aromatic and

vinylic)
3000 - 3100 Medium

C-H out-of-plane bend

(aromatic)
690 - 900 Strong

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule.
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Parameter Value

Molecular Formula C₁₁H₁₀O

Molecular Weight 158.20 g/mol

Predicted Major Fragments (m/z)

158 [M]⁺ (Molecular Ion)

157 [M-H]⁺

131 [M-CHO]⁺ (Loss of formyl radical)

129 [C₁₀H₉]⁺

103 [C₈H₇]⁺

77 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. Specific instrument parameters may vary.

NMR Spectroscopy
A sample of 5-phenylpenta-2,4-dienal is dissolved in a deuterated solvent, typically

deuterated chloroform (CDCl₃), at a concentration of approximately 5-10 mg/mL. The solution

is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-field

NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters

are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines

for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
For a solid sample, an Attenuated Total Reflectance (ATR) accessory is a common method. A

small amount of the solid 5-phenylpenta-2,4-dienal is placed directly on the ATR crystal, and

pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a

Nujol mull can be prepared by grinding a small amount of the sample with a drop of Nujol
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(mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr). The spectrum is

then obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry
Mass spectral data is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-

MS) system. A dilute solution of 5-phenylpenta-2,4-dienal in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from any

impurities on the GC column and then introduced into the mass spectrometer. Electron Impact

(EI) ionization is a common method, where the sample is bombarded with high-energy

electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then

separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and interpreting

spectroscopic data for a chemical compound like 5-phenylpenta-2,4-dienal.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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